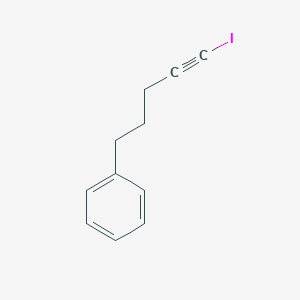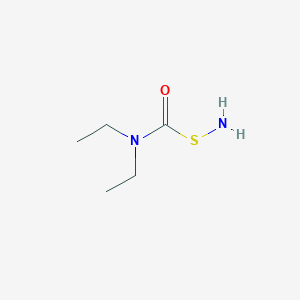
(Aminosulfanyl)(diethylamino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aminosulfanyl)(diethylamino)methanone is an organic compound characterized by the presence of an aminosulfanyl group and a diethylamino group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Aminosulfanyl)(diethylamino)methanone typically involves the reaction of diethylamine with a suitable precursor containing an aminosulfanyl group. One common method is the reaction of diethylamine with a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanone derivatives.
Applications De Recherche Scientifique
(Aminosulfanyl)(diethylamino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Aminosulfanyl)(diethylamino)methanone involves its interaction with molecular targets through its reactive functional groups. The aminosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group can interact with various receptors or ion channels, modulating their function.
Comparaison Avec Des Composés Similaires
(Aminosulfanyl)(dimethylamino)methanone: Similar structure but with methyl groups instead of ethyl groups.
(Aminosulfanyl)(dipropylamino)methanone: Similar structure but with propyl groups instead of ethyl groups.
(Aminosulfanyl)(diisopropylamino)methanone: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: (Aminosulfanyl)(diethylamino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
137807-35-3 |
|---|---|
Formule moléculaire |
C5H12N2OS |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
S-amino N,N-diethylcarbamothioate |
InChI |
InChI=1S/C5H12N2OS/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
Clé InChI |
VFUAQDKVFQJXLN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




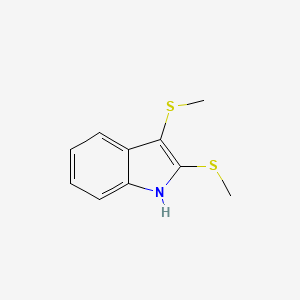
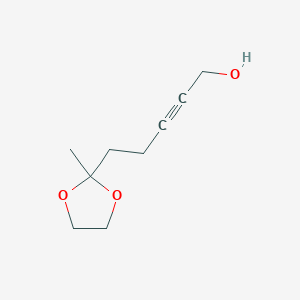
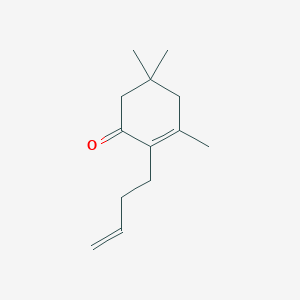
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
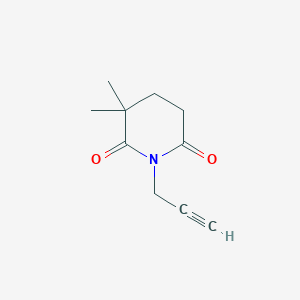

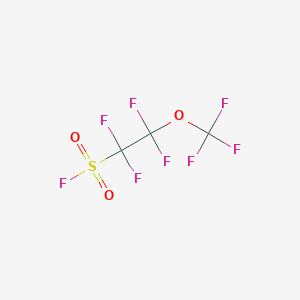
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
